Propidium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El yoduro de propidio es un agente intercalante fluorescente que se une al ADN y al ARN intercalándose entre las bases con poca o ninguna preferencia de secuencia. Se usa comúnmente en biología celular para teñir células y ácidos nucleicos, particularmente para identificar células muertas en una población y como contramancha en técnicas fluorescentes multicolor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El yoduro de propidio se sintetiza a través de una serie de reacciones químicas que involucran la cuaternización de un derivado de fenantridina. El proceso generalmente involucra la reacción de fenantridina con un agente alquilante, como el yoduro de metilo, en condiciones controladas para formar el compuesto de amonio cuaternario .

Métodos de producción industrial

En entornos industriales, el yoduro de propidio se produce mediante la ampliación de los métodos de síntesis de laboratorio. El proceso involucra el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

El yoduro de propidio experimenta varias reacciones químicas, que incluyen:

Intercalación: El yoduro de propidio se intercala entre las bases del ADN y el ARN, formando un complejo estable.

Aumento de la fluorescencia: Al unirse a los ácidos nucleicos, la fluorescencia del yoduro de propidio se incrementa 20 a 30 veces.

Reactivos y condiciones comunes

Agentes alquilantes: Se utilizan en la síntesis de yoduro de propidio.

Nucleasas: Se utilizan para distinguir entre la tinción de ARN y ADN degradando el ARN.

Principales productos formados

El principal producto formado a partir de la reacción de intercalación es el complejo yoduro de propidio-ADN/ARN, que exhibe propiedades fluorescentes mejoradas .

Aplicaciones Científicas De Investigación

Key Applications

-

Cell Viability Assays

- Propidium iodide is commonly used in flow cytometry and fluorescence microscopy to assess cell viability. It selectively stains dead cells while excluding live cells, providing a clear distinction between the two populations.

- Case Study : A study demonstrated that conventional apoptosis assays using this compound iodide can yield false positives due to non-specific staining of RNA within the cytoplasm. This highlights the need for careful interpretation of results when using PI in apoptosis studies .

-

Microscopy Techniques

- PI is frequently employed in various microscopy techniques, including confocal laser scanning microscopy and wide-field fluorescence microscopy. It is used to visualize cellular structures and assess morphological changes in response to treatments.

- Example : In a study involving rodent brain tissues, post-fixation PI staining provided detailed insights into cell morphology and stratification of neuronal layers, enhancing visualization compared to traditional methods .

-

Plant Research

- In plant biology, this compound iodide is utilized to stain cell walls and monitor growth dynamics. It has been shown to correlate with growth rates in pollen tubes of species such as Lilium formosanum and Nicotiana tabacum.

- Research Finding : The oscillation of PI fluorescence in lily pollen tubes was found to correlate tightly with changes in wall thickness, suggesting its potential as an indicator of cell wall properties during growth .

-

Microbial Viability Assessment

- This compound iodide is also used in microbiology to assess bacterial viability. When combined with other stains like SYTO 9, it allows researchers to differentiate between live and dead bacterial cells effectively.

- Study Insight : Research indicated that PI staining may underestimate bacterial viability due to the presence of extracellular factors affecting membrane integrity .

Table 1: Comparison of this compound Iodide Applications

Mecanismo De Acción

El yoduro de propidio ejerce sus efectos intercalándose entre las bases del ADN y el ARN, formando un complejo estable. Esta intercalación aumenta la fluorescencia del tinte, lo que permite la visualización de los ácidos nucleicos. El yoduro de propidio es impermeable a la membrana, lo que lo hace útil para diferenciar entre células vivas y muertas en función de la integridad de la membrana .

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de etidio: Otro agente intercalante utilizado para teñir ADN.

Calcofluor blanco: Se utiliza como alternativa al yoduro de propidio para teñir tejidos vegetales.

Singularidad

El yoduro de propidio es único en su capacidad para diferenciar entre células vivas y muertas en función de la integridad de la membrana. Su mayor fluorescencia al unirse a los ácidos nucleicos lo convierte en una herramienta valiosa en diversas técnicas analíticas .

Actividad Biológica

Propidium, specifically this compound iodide (PI), is a fluorescent dye widely utilized in biological research for its ability to intercalate into nucleic acids, primarily DNA. This property makes it a valuable tool for assessing cell viability, apoptosis, and cytotoxicity in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound iodide is a membrane-impermeable dye that can only penetrate cells with compromised membranes, making it a reliable indicator of cell viability. Upon entering the cell, PI binds to double-stranded DNA, emitting fluorescence upon excitation. This property allows researchers to differentiate between live and dead cells based on membrane integrity.

- Cell Membrane Integrity : this compound iodide can only enter cells with disrupted membranes, which is characteristic of necrotic or late apoptotic cells. This makes it an essential marker in viability assays.

- Fluorescence Emission : The fluorescence emission peak for PI is approximately 617 nm when bound to DNA, allowing for detection via flow cytometry or fluorescence microscopy.

Applications in Research

This compound iodide has been extensively used in various experimental setups:

- Viability Assays : PI is often combined with other dyes (e.g., SYTO 9) to assess cell viability more accurately. For instance, a study demonstrated that PI staining can lead to an overestimation of dead cell counts when used alongside SYTO 9, highlighting the need for careful interpretation of results .

- Apoptosis Studies : In conjunction with annexin V staining, PI helps distinguish between early and late apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the membrane during early apoptosis, while PI indicates late apoptosis or necrosis due to membrane rupture .

- Cytotoxicity Testing : A this compound iodide fluorescence assay (PIA) was developed to evaluate the cytotoxic effects of various compounds on human tumor cell lines. The assay demonstrated a strong correlation between cell number and fluorescence intensity, confirming its utility in pharmacological studies .

Study 1: Viability Assessment in Bacterial Biofilms

A study investigated the viability of E. coli and S. epidermidis within biofilms using PI and SYTO 9 staining. Results indicated that traditional viability assessments might underestimate viable cell counts due to the limitations of these stains under certain conditions .

| Bacterial Species | Metabolically Active (%) | Total Counts (PI + SYTO 9) |

|---|---|---|

| E. coli | 67.91 | High |

| S. epidermidis | 68.30 | High |

Study 2: Apoptosis Detection

In another investigation focusing on apoptosis detection using annexin V/PI labeling, researchers found that conventional methods could yield false positives due to RNA content changes in cells undergoing stress or viral infection. This highlights the importance of refining protocols for accurate assessment .

Study 3: Cytotoxicity Assay Development

A novel PIA was developed to characterize tumor cell growth and cytotoxicity testing. The study confirmed that using PI allowed for precise measurement of non-viable cells after treatment with various cytostatics, showcasing its effectiveness in drug testing .

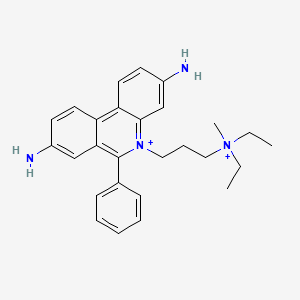

Propiedades

Número CAS |

36015-30-2 |

|---|---|

Fórmula molecular |

C27H34N4+2 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |

InChI |

InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1 |

Clave InChI |

ZDWVWKDAWBGPDN-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

SMILES canónico |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Key on ui other cas no. |

36015-30-2 |

Sinónimos |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.